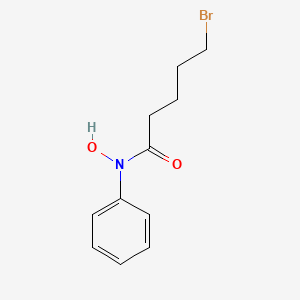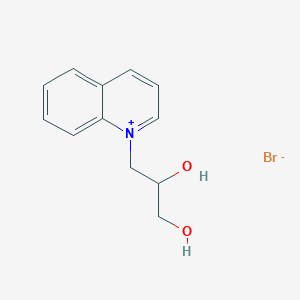![molecular formula C19H20O2S B12565112 1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene CAS No. 158959-36-5](/img/structure/B12565112.png)
1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene is an organic compound that features a benzene ring substituted with a methyl group and a cyclopentenyl group, which in turn is substituted with a 4-methylsulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene typically involves multi-step organic reactions. . The final step involves the methylation of the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of sulfides or thiols.
Substitution: Introduction of various functional groups, such as halogens, nitro groups, or alkyl groups.
Scientific Research Applications
1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and cyclopentenyl groups. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(methylsulfonyl)benzene: Similar structure but lacks the cyclopentenyl group.
4-Methylsulfonylphenyl derivatives: Compounds with similar sulfonyl groups but different substituents on the benzene ring.
Uniqueness
1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene is unique due to the presence of both a cyclopentenyl group and a 4-methylsulfonylphenyl group
Properties
CAS No. |
158959-36-5 |
|---|---|
Molecular Formula |
C19H20O2S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-methyl-4-[2-(4-methylsulfonylphenyl)cyclopenten-1-yl]benzene |
InChI |
InChI=1S/C19H20O2S/c1-14-6-8-15(9-7-14)18-4-3-5-19(18)16-10-12-17(13-11-16)22(2,20)21/h6-13H,3-5H2,1-2H3 |
InChI Key |
DFLFDHXLMTYYEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(CCC2)C3=CC=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane](/img/structure/B12565029.png)
![2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B12565030.png)
![2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid](/img/structure/B12565036.png)
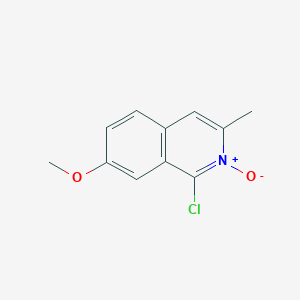
![2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine](/img/structure/B12565046.png)

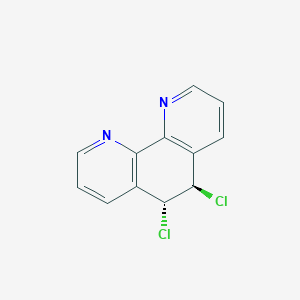
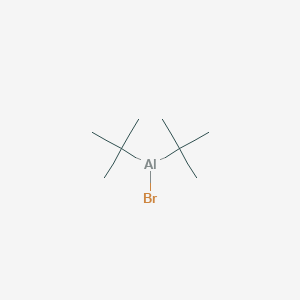

![8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione](/img/structure/B12565088.png)
![1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]-](/img/structure/B12565097.png)

